Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
Overview
Description
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol . It is also known as 1-(3-(trifluoromethyl)phenyl)ethanone oxime. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone oxime group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime typically involves the following steps :
Formation of Grignard Complex: An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex.
Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone.
Oximation: The isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction steps and results in a product with less than 0.1% unknown impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, perfumes, and pesticides.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxime group can form stable complexes with metal ions, influencing the compound’s activity in catalytic and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the trifluoromethyl group.
Benzophenone oxime: Contains a phenyl group instead of a trifluoromethyl group.
Trifluoromethyl benzaldehyde oxime: Similar trifluoromethyl group but different functional group (aldehyde instead of ethanone).
Uniqueness
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced reactivity . These properties make it valuable in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biological Activity
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.
Chemical Structure and Properties
The unique structural feature of this compound is the trifluoromethyl group attached to a phenyl ring. This configuration enhances its electron-withdrawing properties, which can significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the reaction of benzotrifluoride derivatives with hydroxylamine. A notable synthesis route includes:
- Nitration of benzotrifluoride.
- Hydrogenation to form the corresponding amine.
- Diazotization followed by oximation using acetaldoxime.
- Deoximation to yield the final oxime product.
This multi-step process allows for high purity and yield of the desired compound, making it suitable for further applications in pharmaceuticals and agrochemicals .
Antimicrobial Properties
Research indicates that this compound may possess moderate antimicrobial properties. A study published in Letters in Drug Design & Discovery demonstrated that this compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv strain. However, further investigation is required to fully understand its efficacy and potential as an antitubercular agent.
Anticancer Activity
The compound has also been explored for its anticancer properties. A review highlighted that derivatives of similar structures often show significant cytotoxic effects against various cancer cell lines. Specifically, molecular docking studies indicated that certain oxime derivatives could inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .
Case Studies
Several studies have investigated the biological activity of Ethanone derivatives:
- Study on Anticancer Activity : A molecular docking study assessed the binding affinity of Ethanone derivatives against cancer cell lines (e.g., MCF-7 for breast cancer). Compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts, indicating a potential pathway for drug development .
- Antimicrobial Study : Another research effort focused on synthesizing various oxime derivatives, including Ethanone, which were tested against bacterial strains. The findings suggested that compounds with trifluoromethyl groups exhibited improved antibacterial activity compared to those without such modifications.
Research Findings Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Properties
CAS No. |
99705-50-7 |
---|---|
Molecular Formula |
C9H8F3NO |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChI Key |
QQGVWMIRCZEUBB-MLPAPPSSSA-N |
SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Key on ui other cas no. |
99705-50-7 |
Synonyms |
m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |
Origin of Product |
United States |
Synthesis routes and methods I
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